Cas no 2470436-17-8 (5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid)

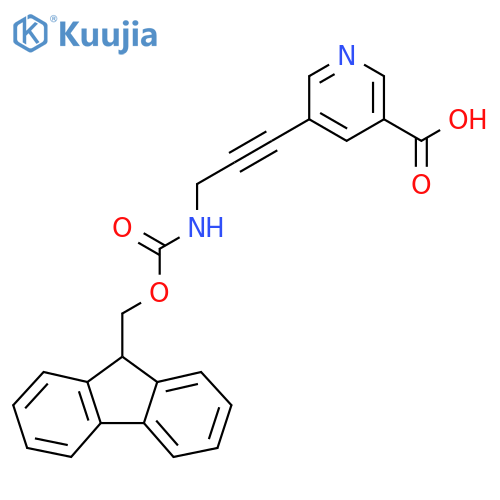

2470436-17-8 structure

商品名:5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid

CAS番号:2470436-17-8

MF:C24H18N2O4

メガワット:398.410726070404

MDL:MFCD32711012

CID:5360025

PubChem ID:154857034

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)prop-1-ynyl]pyridine-3-carboxylic acid

- Z4544215703

- 5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylic acid

- 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid

-

- MDL: MFCD32711012

- インチ: 1S/C24H18N2O4/c27-23(28)17-12-16(13-25-14-17)6-5-11-26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-14,22H,11,15H2,(H,26,29)(H,27,28)

- InChIKey: GNCPHHCHZLUSTA-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC#CC1C=NC=C(C(=O)O)C=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 674

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 88.5

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27082226-1.0g |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylic acid |

2470436-17-8 | 95.0% | 1.0g |

$1500.0 | 2025-03-20 | |

| Aaron | AR028Z0K-100mg |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylicacid |

2470436-17-8 | 95% | 100mg |

$738.00 | 2025-02-17 | |

| 1PlusChem | 1P028YS8-250mg |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylicacid |

2470436-17-8 | 95% | 250mg |

$981.00 | 2024-05-21 | |

| Aaron | AR028Z0K-10g |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylicacid |

2470436-17-8 | 95% | 10g |

$8894.00 | 2023-12-15 | |

| Aaron | AR028Z0K-5g |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylicacid |

2470436-17-8 | 95% | 5g |

$6005.00 | 2023-12-15 | |

| 1PlusChem | 1P028YS8-5g |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylicacid |

2470436-17-8 | 95% | 5g |

$5438.00 | 2024-05-21 | |

| Enamine | EN300-27082226-2.5g |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylic acid |

2470436-17-8 | 95.0% | 2.5g |

$2940.0 | 2025-03-20 | |

| Enamine | EN300-27082226-0.25g |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylic acid |

2470436-17-8 | 95.0% | 0.25g |

$743.0 | 2025-03-20 | |

| Enamine | EN300-27082226-0.05g |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylic acid |

2470436-17-8 | 95.0% | 0.05g |

$347.0 | 2025-03-20 | |

| 1PlusChem | 1P028YS8-1g |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)prop-1-yn-1-yl]pyridine-3-carboxylicacid |

2470436-17-8 | 95% | 1g |

$1916.00 | 2024-05-21 |

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

2470436-17-8 (5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)prop-1-yn-1-ylpyridine-3-carboxylic acid) 関連製品

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量